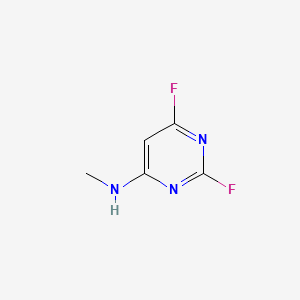

2,6-difluoro-N-methylpyrimidin-4-amine

Description

Significance of Fluorine in Heterocyclic Chemistry

The incorporation of fluorine into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry and materials science. researchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a molecule. researchgate.netresearchgate.net Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. tandfonline.com Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, improve binding affinity to target proteins, and enhance membrane permeability. tandfonline.comnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance in drug design. tandfonline.com The strategic placement of fluorine atoms can lead to superior pharmacodynamic and pharmacokinetic profiles, making fluorinated heterocycles a subject of intense research. scribd.com

Overview of Pyrimidin-4-amine Scaffolds in Academic Research

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold found in essential biological molecules like nucleic acids. Its derivatives, particularly pyrimidin-4-amine scaffolds, are prominent in academic and industrial research due to their versatile biological activities. nih.gov These scaffolds are recognized as privileged structures in drug discovery, often serving as the core for developing kinase inhibitors for cancer therapy. nih.govnih.gov The amino group at the 4-position can form crucial hydrogen bonds with amino acid residues in the hinge region of kinases. nih.gov The pyrimidine ring itself is amenable to substitution at various positions, allowing for the fine-tuning of a compound's properties to achieve desired biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net

Specific Context of 2,6-Difluoro-N-methylpyrimidin-4-amine in Chemical Research

Within the broad class of fluorinated pyrimidines, this compound serves as a key building block in the synthesis of more complex molecules. The presence of two fluorine atoms at positions 2 and 6 makes the compound highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com This reactivity, combined with the structural features of the N-methylpyrimidin-4-amine core, makes it a valuable intermediate in the development of novel compounds for medicinal and agrochemical research. It is investigated for its potential biological activities, including as an antimicrobial and anticancer agent.

Chemical Properties and Synthesis

The chemical properties of this compound are defined by its fluorinated pyrimidine core and the N-methylamino substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅F₂N₃ |

| Molecular Weight | 145.11 g/mol |

| Appearance | Typically a white to off-white crystalline solid |

| IUPAC Name | This compound |

| CAS Number | 165258-58-2 |

This table is based on data from multiple chemical suppliers and databases. sagechem.com

The synthesis of this compound generally involves a multi-step process. A common starting material is a dichlorinated pyrimidine, which undergoes fluorination, followed by nucleophilic substitution to introduce the amino group, and finally N-methylation.

A general synthetic approach involves:

Fluorination : Starting with a precursor like 2,4,6-trichloropyrimidine (B138864), selective fluorination can be achieved. Alternatively, starting from 2,6-dichloropyridine, reaction with potassium fluoride (B91410) (KF) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can yield 2,6-difluoropyridine. google.com

Amination : The fluorinated intermediate is then reacted with an amino source. For instance, 4,6-dichloropyrimidine (B16783) derivatives can undergo sequential nucleophilic aromatic substitution (SNAr) reactions with amines. mdpi.com

N-Methylation : The final step involves the methylation of the amino group, which can be accomplished using standard methylating agents like methyl iodide or dimethyl sulfate (B86663).

The reactivity of this compound is dominated by the two fluorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution reactions. This allows for the sequential and selective introduction of different nucleophiles at the 2- and 6-positions, providing a pathway to a diverse range of substituted pyrimidine derivatives. clockss.org

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVABRRDKFJIOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398119 | |

| Record name | 2,6-difluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165258-58-2 | |

| Record name | 4-Pyrimidinamine, 2,6-difluoro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165258-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 2,6 Difluoro N Methylpyrimidin 4 Amine Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. For a molecule like 2,6-difluoro-N-methylpyrimidin-4-amine, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous structural confirmation.

Proton (¹H) NMR Studies for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present.

N-Methyl (-NCH₃) Protons: The three protons of the methyl group would be chemically equivalent and are expected to appear as a single, sharp signal (a singlet). Due to the electron-withdrawing nature of the attached nitrogen atom, this signal would likely appear in the range of δ 2.5-3.5 ppm. It may also exhibit a small coupling to the fluorine atoms.

Pyrimidine (B1678525) Ring Proton (H-5): The single proton attached to the C-5 carbon of the pyrimidine ring would appear as a distinct signal. Its chemical shift would be influenced by the adjacent nitrogen atoms and fluorine-substituted carbons, likely placing it in the aromatic region of the spectrum, typically δ 6.0-7.0 ppm. This proton's signal would be split into a triplet due to coupling with the two equivalent fluorine atoms at C-2 and C-6.

Amine Proton (-NH-): The proton on the secondary amine would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it could be expected in the range of δ 5.0-8.0 ppm.

Detailed analysis of the integration values would confirm the proton count for each signal, while coupling constants (J-values) would provide evidence for the spatial relationships between neighboring nuclei.

Table 1: Expected ¹H NMR Data for this compound No experimental data is publicly available. The table below is a template illustrating how such data would be presented.

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Expected Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| -CH₃ | ~2.5 - 3.5 | d (doublet) or s (singlet) | Small JH-F coupling possible | 3H |

| H-5 | ~6.0 - 7.0 | t (triplet) | JH-F | 1H |

| -NH | Variable (broad) | s (singlet) | N/A | 1H |

Carbon-13 (¹³C) NMR Investigations of the Pyrimidine Core

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their chemical environment. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a unique carbon atom. libretexts.org

For this compound, four distinct signals would be anticipated in the ¹³C NMR spectrum:

N-Methyl Carbon (-CH₃): This aliphatic carbon would appear at the highest field (lowest ppm value), typically in the range of δ 25-35 ppm.

C-5 Carbon: This carbon, bonded to a hydrogen, would resonate in the range of δ 90-110 ppm. Its signal would be identifiable in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment as a CH group.

C-4 Carbon: Attached to the N-methylamine group, this carbon's signal would be expected to appear significantly downfield, likely in the range of δ 160-170 ppm.

C-2 and C-6 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry. They are directly bonded to both a fluorine and a nitrogen atom, which are strongly electron-withdrawing. Furthermore, these carbons are sp² hybridized. These factors would cause a very strong downfield shift, placing their signal in a similar region to C-4, around δ 160-170 ppm. The key feature of this signal would be a large coupling constant (¹JC-F), resulting in a doublet in the non-decoupled or fluorine-coupled ¹³C spectrum.

Table 2: Expected ¹³C NMR Data for this compound No experimental data is publicly available. The table below is a template illustrating how such data would be presented.

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] | Expected C-F Coupling (¹JC-F) [Hz] |

|---|---|---|

| -CH₃ | ~25 - 35 | N/A |

| C-5 | ~90 - 110 | Small JC-F coupling possible |

| C-4 | ~160 - 170 | Small JC-F coupling possible |

| C-2, C-6 | ~160 - 170 | Large (~200-300 Hz) |

Fluorine-19 (¹⁹F) NMR for Characterizing Fluorine Substituents

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making this technique particularly informative. nih.gov

In the case of this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent. Therefore, the ¹⁹F NMR spectrum would be expected to show a single signal. The chemical shift of this signal is highly dependent on the electronic environment of the pyrimidine ring. For fluorine atoms attached to an aromatic heterocyclic system, the resonance typically appears in a characteristic region. The signal would be expected to be split into a doublet due to coupling with the H-5 proton.

Table 3: Expected ¹⁹F NMR Data for this compound No experimental data is publicly available. The table below is a template illustrating how such data would be presented.

| Fluorine Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Expected Coupling Constant (JF-H) [Hz] |

|---|---|---|---|

| F-2, F-6 | ~(-60) - (-90) | d (doublet) | JF-H5 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can help confirm its molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, as each unique molecular formula has a specific theoretical exact mass.

For this compound, the molecular formula is C₅H₅F₂N₃. HRMS analysis would be used to compare the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass. A close match between these two values (typically within 5 ppm) serves as definitive confirmation of the molecular formula. Predicted data suggests the monoisotopic mass is 145.04991 Da. uni.lu

Table 4: Predicted HRMS Data for this compound No experimental data is publicly available. The table below is based on predicted values and illustrates how such data would be presented.

| Molecular Formula | Adduct | Calculated Exact Mass [m/z] | Found Mass [m/z] | Difference [ppm] |

|---|---|---|---|---|

| C₅H₅F₂N₃ | [M+H]⁺ | 146.05719 | N/A | N/A |

| [M+Na]⁺ | 168.03913 | N/A | N/A |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

To perform this analysis on this compound, a suitable single crystal would first need to be grown. If successful, the crystallographic data would reveal:

The planarity of the pyrimidine ring.

The precise bond lengths of C-F, C-N, C-C, and N-H bonds.

The bond angles within the pyrimidine ring and involving the substituents.

The conformation of the N-methyl group relative to the ring.

Intermolecular interactions in the solid state, such as hydrogen bonding (e.g., between the amine hydrogen and a nitrogen or fluorine atom of an adjacent molecule) and potential π-π stacking interactions between pyrimidine rings.

As with the spectroscopic techniques, no published X-ray crystallographic data for this compound could be located.

Table 5: Crystallographic Data Template for this compound No experimental data is publicly available. The table below is a template illustrating how such data would be presented.

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₅F₂N₃ |

| Formula weight | 145.11 |

| Crystal system | N/A |

| Space group | N/A |

| Unit cell dimensions (a, b, c) [Å] | N/A |

| Unit cell angles (α, β, γ) [°] | N/A |

| Volume [ų] | N/A |

| Z (molecules per unit cell) | N/A |

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Analysis

The vibrational spectrum of this compound is determined by the vibrations of its pyrimidine core, the attached N-methylamino group, and the two fluorine atoms. Each functional group exhibits characteristic vibrational frequencies that can be used for its identification. These vibrations include stretching (symmetric and asymmetric), in-plane bending (scissoring, rocking), and out-of-plane bending (wagging, twisting).

The analysis of these spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of complex spectral bands. For related molecules like 2-amino-4,6-dimethyl pyrimidine and 4-amino-2,6-dichloropyridine, DFT calculations have been shown to be in good agreement with experimental data, providing a reliable framework for interpreting the spectra.

Detailed Research Findings

The vibrational modes of this compound can be categorized by the functional groups present in the molecule.

Pyrimidine Ring Vibrations: The pyrimidine ring, a heterocyclic aromatic system, has a complex set of characteristic vibrations. These include C-C and C-N stretching vibrations, which are typically observed in the 1600-1300 cm⁻¹ region. Ring breathing and Kekule stretching modes are also characteristic of the pyrimidine structure. In halogenated pyrimidines, the mass effect of the halogen atom can lower the frequency of these modes compared to unsubstituted pyrimidine.

C-F Vibrations: The vibrations of the carbon-fluorine bonds are a key feature of the spectrum. The C-F stretching vibrations are expected to produce strong bands in the IR spectrum due to the high polarity of the bond. In fluorinated aromatic compounds, these stretching modes typically appear in the 1300-1100 cm⁻¹ range. Both symmetric and asymmetric stretching modes of the two C-F bonds will be present. C-F bending vibrations occur at lower frequencies.

N-H and C-N Vibrations: The N-methylamino group (-NHCH₃) introduces several characteristic vibrations. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp band in the 3500-3300 cm⁻¹ region in the IR spectrum. The associated N-H bending (in-plane) and wagging (out-of-plane) vibrations occur at lower frequencies, typically in the 1650-1550 cm⁻¹ and 800-700 cm⁻¹ regions, respectively. The stretching vibration of the C-N bond of the amino group will also be present, often coupled with other ring vibrations.

Methyl Group (CH₃) Vibrations: The methyl group attached to the nitrogen atom will exhibit its own characteristic vibrations. These include symmetric and asymmetric C-H stretching modes, which are typically found in the 2980-2870 cm⁻¹ range. Additionally, symmetric and asymmetric bending (scissoring and rocking) vibrations of the methyl group are expected in the 1470-1360 cm⁻¹ region.

Based on the analysis of related compounds, the following tables summarize the predicted vibrational frequencies and their assignments for this compound.

Interactive Data Table: Predicted Infrared (IR) Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3500 - 3300 | Medium-Sharp | N-H Stretching |

| 2980 - 2940 | Medium | Asymmetric CH₃ Stretching |

| 2890 - 2850 | Medium | Symmetric CH₃ Stretching |

| 1640 - 1590 | Strong | Pyrimidine Ring C=N, C=C Stretching, N-H Bending |

| 1580 - 1540 | Strong | Pyrimidine Ring C=C, C=N Stretching |

| 1470 - 1430 | Medium | Asymmetric CH₃ Bending (Scissoring) |

| 1400 - 1300 | Strong | Pyrimidine Ring Stretching, C-N Stretching |

| 1300 - 1100 | Very Strong | C-F Asymmetric and Symmetric Stretching |

| 1100 - 1000 | Medium | CH₃ Rocking, Ring Breathing Mode |

| 850 - 750 | Strong | C-H Out-of-plane Bending, N-H Wagging |

| Below 600 | Medium-Weak | C-F Bending, Ring Deformation Modes |

Interactive Data Table: Predicted Raman Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3080 - 3020 | Medium | Aromatic C-H Stretching (if present on the ring) |

| 2980 - 2940 | Strong | Asymmetric CH₃ Stretching |

| 2890 - 2850 | Strong | Symmetric CH₃ Stretching |

| 1620 - 1570 | Very Strong | Pyrimidine Ring C=N, C=C Stretching |

| 1470 - 1430 | Medium | Asymmetric CH₃ Bending (Scissoring) |

| 1380 - 1350 | Medium | Symmetric CH₃ Bending (Umbrella) |

| 1250 - 1150 | Strong | C-F Stretching |

| 1050 - 990 | Very Strong | Ring Breathing Mode |

| 800 - 700 | Medium | Ring Deformation Modes |

| Below 600 | Medium | C-F Bending, Ring Puckering Modes |

It is important to note that the coupling of vibrations between different functional groups can lead to shifts in the observed frequencies. A definitive assignment of all vibrational modes for this compound would necessitate a dedicated experimental and computational study on the compound itself.

Computational and Theoretical Investigations of Fluorinated Pyrimidin 4 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For derivatives of pyrimidine (B1678525), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or higher, provide valuable information on molecular geometry, electronic properties, and vibrational frequencies. ijaerd.orgresearchgate.netnih.gov

While specific DFT data for 2,6-difluoro-N-methylpyrimidin-4-amine is not extensively available in public literature, we can infer its electronic characteristics based on studies of similar fluorinated and amino-substituted pyrimidines. The introduction of two highly electronegative fluorine atoms at the C2 and C6 positions is expected to have a profound impact on the electronic landscape of the pyrimidine ring. These fluorine atoms act as strong electron-withdrawing groups, which would lower the energy of the molecular orbitals. nih.govnih.gov

Key electronic parameters that can be determined from DFT calculations include:

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For similar aminopyrimidine derivatives, the HOMO is typically localized on the aminopyrimidine moiety, while the LUMO is distributed over the pyrimidine ring. researchgate.net The fluorine atoms in this compound would likely lower the LUMO energy significantly, making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the regions of a molecule that are rich or poor in electrons. For this compound, the regions around the fluorine atoms and the nitrogen atoms of the pyrimidine ring are expected to be electron-rich (negative potential), while the hydrogen atoms of the methyl and amino groups would be electron-poor (positive potential). ijaerd.orgnih.gov This information is critical for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

Mulliken Atomic Charges: These calculations provide the charge distribution across the atoms in a molecule. In this compound, the fluorine atoms would carry a significant negative partial charge, while the carbon atoms attached to them (C2 and C6) would have a positive partial charge, making them electrophilic centers.

A representative table of calculated electronic properties for a related difluorinated pyrimidine derivative, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, is shown below to illustrate the type of data obtained from DFT studies. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 Debye |

Molecular Dynamics (MD) Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and flexibility. rsc.org For this compound, MD simulations can elucidate the rotational dynamics around the C4-N bond and the inversion of the nitrogen atom in the methylamino group.

The conformational landscape of N-substituted heterocyclic amines is influenced by steric and electronic effects. researchgate.net The N-methyl group in this compound can adopt different orientations relative to the pyrimidine ring. The planarity of the pyrimidine ring is generally maintained, but the exocyclic amino group can exhibit some degree of pyramidalization and rotation.

Key aspects of conformational behavior that can be investigated with MD simulations include:

Rotational Barriers: The energy barrier for rotation around the C4-N bond determines the conformational flexibility of the N-methylamino group. This rotation can be influenced by steric hindrance from the adjacent fluorine atom at C6 and by electronic effects.

Nitrogen Inversion: The nitrogen atom of the amino group can undergo pyramidal inversion, leading to different conformers. researchgate.net The energy barrier for this inversion can be calculated to understand the rate of interconversion between these conformers.

Solvent Effects: MD simulations can be performed in explicit solvent models to understand how interactions with solvent molecules, such as water, influence the conformational preferences of the molecule.

Quantitative Structure-Reactivity Relationships (QSRR) in Pyrimidine Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds and for understanding the structural features that govern reactivity.

In the context of pyrimidine chemistry, QSRR studies have been employed to predict the reactivity of pyrimidine derivatives in various reactions, including their susceptibility to nucleophilic attack or their inhibitory activity against specific enzymes. nih.govnih.govresearchgate.net The development of a QSRR model typically involves the calculation of a set of molecular descriptors for a series of related compounds with known reactivity data. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

For a series of substituted pyrimidines, a QSRR model could be developed to predict their reactivity towards a common nucleophile. The model would likely show that the reactivity is strongly influenced by the electronic properties of the substituents on the pyrimidine ring. For instance, the presence of electron-withdrawing groups like fluorine at the C2 and C6 positions in this compound would be expected to significantly enhance its reactivity towards nucleophiles compared to non-fluorinated analogues.

A recent study on nucleophilic aromatic substitution (SNAr) reactions developed a quantitative model based on simple, readily calculable descriptors, such as the electrostatic potential at the reaction center. rsc.orgchemrxiv.org Such models can be used to predict the relative reactivity of a wide range of haloarenes and heterocycles, including fluorinated pyrimidines. rsc.orgchemrxiv.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The way molecules are arranged in a crystal lattice is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.govnih.govmdpi.comresearchgate.net By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze the nature and extent of interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govmdpi.com

Although a crystal structure for this compound is not publicly available, we can predict the types of intermolecular interactions that would be important in its crystal packing based on its molecular structure.

Hydrogen Bonding: The presence of an N-H group and nitrogen atoms in the pyrimidine ring suggests that N-H···N hydrogen bonds would be a dominant feature in the crystal packing, likely forming dimers or chains. nih.gov The fluorine atoms could also participate in weaker C-H···F hydrogen bonds.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 47.0 |

| H···N/N···H | 17.6 |

| H···C/C···H | 17.0 |

| Other | 18.4 |

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one or both of the fluorine atoms are displaced by a nucleophile.

The mechanism of SNAr reactions on pyrimidine rings can be either stepwise, involving a Meisenheimer complex as an intermediate, or concerted. nih.gov DFT calculations can be used to map out the potential energy surface for the reaction, allowing for the determination of the most likely pathway.

Transition State Theory: By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For SNAr reactions on dichloropyrimidines, transition state calculations have been used to explain the regioselectivity of the substitution. wuxiapptec.com

LUMO and LUMO Map Analysis: The distribution of the LUMO can predict the most likely site for nucleophilic attack. In 2,4-dichloropyrimidine, the LUMO is primarily located at the C4 position, making it the preferred site of attack. However, the presence of an electron-donating group at the C6 position can alter the LUMO distribution, favoring attack at the C2 position. wuxiapptec.com In this compound, the electron-donating N-methylamino group at C4 would likely influence the regioselectivity of a subsequent substitution reaction.

Reaction Energy Profile: A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. This provides a comprehensive view of the reaction mechanism and its energetics. For the cyclization of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives to form pyrimidine nucleosides, DFT calculations have revealed a multi-step mechanism with several transition states. nih.gov

For this compound, a nucleophilic attack is most likely to occur at the C2 or C6 positions due to the strong activating effect of the fluorine atoms. The precise mechanism and the geometry of the transition state would depend on the nature of the nucleophile and the reaction conditions.

Chemical Transformations and Reactivity of 2,6 Difluoro N Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoro-Pyrimidines

The pyrimidine (B1678525) ring in 2,6-difluoro-N-methylpyrimidin-4-amine is electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing nature of the two fluorine atoms. This electronic feature makes the carbon atoms at positions 2 and 6 highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one or both of the fluorine atoms, which act as good leaving groups.

The general mechanism of an SNAr reaction on this substrate involves the attack of a nucleophile on the electron-poor carbon atom bonded to a fluorine atom. This initial addition step forms a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the remaining electron-withdrawing groups. In the subsequent step, the fluoride (B91410) ion is eliminated, leading to the formation of the substituted product and the restoration of aromaticity.

The regioselectivity of SNAr reactions on difluorinated pyrimidines can be influenced by several factors, including the nature of the nucleophile and the presence of other substituents on the ring. While both fluorine atoms are activated towards substitution, subtle electronic and steric differences can lead to preferential reaction at one position over the other.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents and Conditions | Product(s) | Observations |

| Amines | Amine, heat | 2-Amino-6-fluoro-N-methylpyrimidin-4-amine | The fluorine at the 2-position is displaced by the amine nucleophile. The reaction often requires heating to proceed at a reasonable rate. enamine.net |

| Alkoxides | Sodium alkoxide, alcohol | 2-Alkoxy-6-fluoro-N-methylpyrimidin-4-amine | The fluorine atom is substituted by an alkoxy group. |

| Thiolates | Sodium thiolate, solvent | 2-Thioether-6-fluoro-N-methylpyrimidin-4-amine | The fluorine atom is displaced by a sulfur nucleophile to form a thioether linkage. |

This table is illustrative and based on the general reactivity of fluorinated pyrimidines. Specific experimental data for this compound was not available in the provided search results.

Functional Group Interconversions Involving Pyrimidine Amine and Fluoro Groups

The N-methylamino and fluoro groups of this compound can undergo various chemical transformations, allowing for further diversification of the molecular scaffold.

The N-methylamino group can participate in reactions typical of secondary amines. For instance, it can react with electrophiles such as aldehydes and ketones. The reaction of similar aminopyrimidines with formaldehyde (B43269) has been shown to yield methylol derivatives or methylene-bridged bis(aminopyrimidine) compounds. nih.gov

The fluorine atoms, being good leaving groups in SNAr reactions, can be replaced by a variety of other functional groups. This "interconversion" is a powerful tool for modifying the properties of the pyrimidine ring. For example, displacement of a fluorine atom with an oxygen nucleophile (e.g., hydroxide (B78521) or alkoxide) can introduce a hydroxyl or alkoxy group, which can then be further functionalized. Similarly, substitution with sulfur nucleophiles can introduce thiol or thioether moieties.

Table 2: Potential Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Fluoro | Amine (R-NH₂) | Amino (R-NH-) | SNAr |

| Fluoro | Alcohol (R-OH) / Base | Alkoxy (R-O-) | SNAr |

| Fluoro | Thiol (R-SH) / Base | Thioether (R-S-) | SNAr |

| N-Methylamino | Formaldehyde | N-Methylolamino or Methylene-bis-amino | Condensation |

This table outlines potential reactions based on the known chemistry of aminopyrimidines and fluorinated heterocycles. Specific examples for this compound were not detailed in the search results.

Cyclization and Ring-Modification Reactions Leading to Novel Scaffolds

The reactive sites on this compound, particularly the fluorine atoms, can be exploited in intramolecular reactions to construct fused heterocyclic systems. By introducing a suitable functional group onto the N-methylamino substituent or at another position on the pyrimidine ring, subsequent intramolecular nucleophilic attack on one of the fluoro-substituted carbons can lead to the formation of a new ring.

For example, if a nucleophilic group is introduced at the end of a side chain attached to the amino group, an intramolecular SNAr reaction can lead to the formation of a fused ring system. The size of the newly formed ring would depend on the length of the tether connecting the nucleophile to the pyrimidine core. This strategy is a powerful method for generating novel and complex heterocyclic scaffolds, which are of great interest in drug discovery and materials science. achemblock.com

While specific examples of cyclization reactions starting directly from this compound were not found in the provided search results, the general principle is well-established in the chemistry of related dihalopyrimidines and other activated heterocyclic systems. These reactions often lead to the formation of bicyclic and polycyclic structures with diverse biological activities. nih.gov

Derivatization Strategies for Chemical Library Synthesis

The versatility of this compound as a chemical scaffold makes it an excellent starting material for the synthesis of compound libraries for high-throughput screening in drug discovery. The presence of two reactive fluorine atoms allows for sequential or parallel derivatization through SNAr reactions.

A common strategy for library synthesis involves the differential reactivity of the two fluorine atoms. Under carefully controlled conditions, it may be possible to selectively substitute one fluorine atom with a particular nucleophile, and then introduce a second, different nucleophile to displace the remaining fluorine atom. This approach allows for the generation of a large number of diverse analogs from a single starting material.

Furthermore, the N-methylamino group provides another point for derivatization. For instance, acylation or sulfonylation of the amino group can introduce a variety of substituents, further expanding the chemical space of the resulting library. The combination of modifications at the fluoro and amino positions enables the creation of a vast array of compounds with diverse physicochemical properties and potential biological activities.

Table 3: Potential Derivatization Strategies for Library Synthesis

| Reaction Site | Reaction Type | Example Reagents | Potential Diversity Elements |

| C-2/C-6 (Fluoro) | SNAr | Various amines, alcohols, thiols | Different alkyl, aryl, heterocyclic groups |

| N-4 (Amine) | Acylation | Acid chlorides, anhydrides | Diverse acyl groups |

| N-4 (Amine) | Sulfonylation | Sulfonyl chlorides | Various sulfonyl groups |

This table illustrates potential derivatization strategies based on the known reactivity of the functional groups present in the molecule. Specific library synthesis protocols for this compound were not available in the provided search results.

Advanced Applications of Fluorinated Pyrimidin 4 Amines in Chemical Sciences

Role as Key Synthetic Intermediates in Organic Synthesis

The utility of 2,6-difluoro-N-methylpyrimidin-4-amine as a synthetic intermediate stems from the reactivity of the fluorine atoms at the 2- and 6-positions of the pyrimidine (B1678525) ring. These positions are electron-deficient, making them susceptible to attack by a wide array of nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). nih.gov This reactivity allows for the selective replacement of one or both fluorine atoms to introduce new functional groups, thereby enabling the construction of more complex molecular architectures.

The SNAr reactions of this compound are versatile, accommodating a variety of nucleophiles. nih.gov Oxygen, nitrogen, and sulfur-based nucleophiles can readily displace the fluoride (B91410) ions, which are excellent leaving groups. This process is fundamental to creating libraries of derivatives where the core pyrimidine structure is maintained while the peripheral substituents are varied to tune the molecule's properties for specific applications.

Furthermore, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of new carbon-carbon bonds by coupling the fluoropyrimidine with various aryl or heteroaryl boronic acids. nih.govmdpi.com The ability to forge C-C bonds under relatively mild conditions makes the Suzuki coupling an indispensable tool for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. mdpi.comresearchgate.net The regioselectivity of these coupling reactions on di-substituted pyrimidines is well-established, typically favoring initial reaction at the more reactive 4-position, though in this case, the available fluorine atoms are at the 2- and 6-positions. nih.gov

The following table summarizes the key synthetic transformations involving this compound:

| Reaction Type | Description | Typical Reagents | Bond Formed |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of one or both fluorine atoms by a nucleophile. nih.gov | Alcohols (R-OH), Amines (R-NH2), Thiols (R-SH) | C-O, C-N, C-S |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. | Aryl/Heteroaryl Boronic Acids (R-B(OH)2), Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C-C |

Contribution to Agrochemical Research and Development (Focus on Chemical Design Principles)

In agrochemical research, the design of new active ingredients is driven by the need for high efficacy, target specificity, and favorable environmental profiles. Fluorinated pyrimidines are a well-established and highly successful class of compounds in this sector, with applications as fungicides, herbicides, and insecticides. researchgate.net The compound this compound serves as a valuable scaffold that embodies key principles of modern agrochemical design.

The primary design principle is the use of fluorine to enhance biological activity. youtube.com The strong electron-withdrawing nature of fluorine atoms can increase the molecule's affinity for biological targets, such as specific enzymes or receptors within a pest or pathogen. youtube.com For instance, fluorinated pyrethroid insecticides exhibit increased potency due to improved binding to sodium channels in the insect nervous system. youtube.com In fungicides, the pyrimidine core can act as an inhibitor of crucial enzymes like NADH oxidoreductase. nih.gov

Another key design principle is the modulation of physicochemical properties. The incorporation of fluorine can increase the lipophilicity of a compound, which enhances its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects, leading to improved bioavailability and efficacy. youtube.com Furthermore, the C-F bond is exceptionally stable, which can impart greater metabolic resistance to the molecule, prolonging its activity in the field.

The structure of this compound is a prime example of these principles in action. The difluorinated pyrimidine core provides the essential framework for biological activity, while the N-methylamine group at the 4-position offers a convenient handle for synthetic modification. researchgate.net Researchers can attach various other molecular fragments to this position to fine-tune the compound's spectrum of activity, systemic properties, and selectivity, thereby minimizing effects on non-target organisms. nih.gov

The table below outlines the chemical design principles associated with this molecular scaffold in agrochemistry:

| Design Principle | Effect of the 2,6-Difluoropyrimidine Scaffold | Intended Outcome |

|---|---|---|

| Bioisosteric Replacement | The pyrimidine ring mimics natural purine (B94841) or pyrimidine bases. | Interference with essential metabolic pathways in pests. |

| Enhancement of Binding Affinity | Electronegative fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. youtube.com | Increased potency and target specificity. |

| Modulation of Physicochemical Properties | Fluorine substitution increases lipophilicity and metabolic stability. youtube.com | Improved penetration of biological barriers and longer duration of action. |

| Platform for Structural Diversification | The amine group provides a site for further chemical synthesis to optimize properties. researchgate.net | Development of a broad library of potential agrochemicals with varied target profiles. |

Applications in Materials Science and Polymer Chemistry (as building blocks)

The same properties that make fluorinated compounds valuable in life sciences—namely their high stability and unique intermolecular interactions—also make them attractive for materials science. Fluorinated polymers are renowned for their exceptional chemical inertness, high thermal stability, low surface energy, and distinct electrical properties. nih.gov While direct applications of this compound in published polymer research are not widespread, its structure makes it a highly promising building block for creating novel fluorinated materials.

The compound can be envisioned as a functional monomer or a precursor to one. The two reactive fluorine atoms allow for its incorporation into a polymer backbone through step-growth polymerization via nucleophilic aromatic substitution. nih.gov For example, reacting it with a di-nucleophile (such as a bisphenol or a diamine) could yield a new class of high-performance polymers. The pyrimidine ring, being an aromatic heterocycle, would impart rigidity and thermal stability to the polymer chain.

The resulting polymers containing the this compound unit would be expected to exhibit many of the hallmark properties of fluoropolymers. nih.gov These include a low coefficient of friction and low surface energy, making them suitable for creating hydrophobic or self-cleaning surfaces. nih.govrsc.org The high thermal stability endowed by the C-F and aromatic C-N bonds would make these materials candidates for applications in demanding, high-temperature environments.

Potential properties of polymers derived from this building block are summarized below:

| Property | Origin from Molecular Structure | Potential Application |

|---|---|---|

| High Thermal Stability | Strong C-F bonds and rigid aromatic pyrimidine rings in the polymer backbone. nih.gov | High-performance plastics, specialty electronics, aerospace components. |

| Chemical Resistance | The stable C-F bond and electron-poor nature of the pyrimidine ring resist chemical attack. nih.gov | Chemically resistant coatings, seals, and membranes. |

| Low Surface Energy (Hydrophobicity) | The presence of fluorine atoms at the material's surface reduces surface tension. nih.govrsc.org | Water-repellent coatings, anti-fouling surfaces, low-friction materials. |

| Tunable Electrical Properties | The polar nature of the C-F bonds and the π-system of the pyrimidine ring. nih.gov | Dielectric materials for capacitors, piezoelectric sensors. |

Molecular Probes for Mechanistic Studies in Chemical Biology

Understanding the intricate mechanisms of biological processes at the molecular level is a fundamental goal of chemical biology. Molecular probes are essential tools in this pursuit, allowing researchers to track, visualize, and perturb biological systems. Due to its unique structural and spectroscopic properties, this compound is an excellent candidate for development into a sophisticated molecular probe.

A key application lies in the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The two fluorine atoms on the pyrimidine ring can act as sensitive reporters of their local chemical environment. nih.gov When a molecule containing this scaffold binds to a biological target, such as a protein or a nucleic acid, changes in the ¹⁹F NMR signal can provide detailed information about the binding event, conformational changes, and the nature of the binding site—all without the need for a sterically demanding fluorescent label. nih.gov

Given that the pyrimidine structure is a core component of nucleobases, this compound and its derivatives can be designed as mimics of natural substrates or ligands to probe the active sites of enzymes involved in nucleic acid metabolism. nih.gov For example, they could be used to study the binding mechanisms of kinases, polymerases, or transferases. Comparing the interaction of the fluorinated probe with that of its non-fluorinated counterpart can help elucidate the specific roles of electrostatic or hydrogen-bonding interactions in molecular recognition.

Furthermore, the principles of fluorinated pyrimidine chemistry can be extended to the design of probes for in-vivo imaging. While not yet demonstrated for this specific compound, related fluorinated molecules are often labeled with positron-emitting isotopes (like ¹⁸F) for use in Positron Emission Tomography (PET) to visualize and quantify biological processes in living subjects. nih.gov

The potential applications of this compound as a molecular probe are outlined in the following table:

| Application Area | Underlying Principle | Information Gained |

|---|---|---|

| ¹⁹F NMR Spectroscopy | The fluorine nucleus has a distinct NMR signal sensitive to its local environment. nih.gov | Directly monitor binding events, conformational changes, and drug-target interactions. |

| Enzyme Inhibition Studies | The molecule can act as a structural mimic of natural pyrimidine substrates or cofactors. | Elucidate enzyme mechanisms, map active site interactions, and screen for inhibitors. |

| Probing Nucleic Acid Interactions | The fluorinated pyrimidine can be incorporated into oligonucleotides to study DNA or RNA structure and their complexes with proteins. nih.gov | Detailed insights into nucleic acid dynamics and recognition. |

| Development of Fluorescent Probes | The pyrimidine scaffold can be elaborated with fluorogenic groups to create sensors that "turn on" upon binding to a target. researchgate.netrsc.org | Detection and quantification of specific biomolecules in complex biological samples. |

Future Research Directions and Challenges in Fluorinated Pyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated pyrimidines, including 2,6-difluoro-N-methylpyrimidin-4-amine, traditionally involves methods that can be resource-intensive and generate significant waste. A primary challenge and a key area of future research lie in the development of more efficient and environmentally benign synthetic strategies.

Current methods for producing this compound often start with chlorinated pyrimidine (B1678525) precursors, which are then subjected to fluorination using reagents like potassium fluoride (B91410). nih.gov While effective, these reactions can require harsh conditions and the use of polar aprotic solvents. nih.gov

Future research is increasingly focused on "green chemistry" principles. nih.gov This includes the use of safer solvents, such as water, and the development of catalytic systems that can operate under milder conditions and with higher atom economy. nih.govmdpi.com For instance, the application of phase-transfer catalysts or ionic liquids could facilitate fluorination reactions with improved efficiency and reduced environmental impact. mdpi.com

Key research avenues include:

Catalytic Fluorination: Investigating novel catalysts, including transition metal complexes and organocatalysts, to facilitate the direct and selective fluorination of pyrimidine rings, potentially avoiding the need for halogen-exchange reactions.

Microwave and Ultrasonic-Assisted Synthesis: Exploring the use of microwave irradiation and sonication to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of fluorinated pyrimidines. nih.govnih.gov

Solvent-Free and Mechanochemical Methods: Developing solid-state or solvent-free reaction conditions, such as mechanochemical grinding, to minimize solvent waste and simplify purification processes. remedypublications.com

A comparative look at traditional versus potential green synthetic routes is presented below:

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often halogenated precursors | More readily available, less hazardous precursors |

| Reagents | Stoichiometric, often harsh | Catalytic, milder reagents |

| Solvents | High-boiling point, polar aprotic solvents | Water, ionic liquids, or solvent-free |

| Energy Input | High temperatures, long reaction times | Lower temperatures, shorter reaction times (e.g., via microwave) |

| Byproducts | Significant salt and solvent waste | Minimized waste, recyclable catalysts |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of the this compound core is largely dictated by the two fluorine atoms, which activate the pyrimidine ring for nucleophilic aromatic substitution. However, there is a vast, underexplored landscape of novel reactivity to be charted.

Future research will likely focus on moving beyond classical substitution reactions to more sophisticated catalytic transformations. This includes the selective C-H functionalization of the pyrimidine ring, which would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov

Emerging areas of exploration consist of:

Transition-Metal Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wider variety of carbon, nitrogen, and oxygen-based substituents at the 2- and 6-positions of the pyrimidine ring.

Photocatalysis: Utilizing visible-light photocatalysis to enable novel transformations, such as radical-based additions and cyclizations, which are often difficult to achieve through traditional thermal methods. nih.govmdpi.com This could open up new avenues for creating complex pyrimidine-containing scaffolds.

Enzymatic Transformations: Investigating the potential of enzymes to perform selective modifications on the fluorinated pyrimidine core. While "lethal synthesis" describes the metabolic activation of fluorinated pyrimidines within cells, the use of isolated enzymes for preparative synthesis is a growing field. nih.gov This could offer unparalleled selectivity and milder reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chemical libraries for drug discovery and materials science is often a time-consuming process. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate the exploration of fluorinated pyrimidine derivatives.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, particularly for hazardous reactions like fluorinations. mdpi.comnih.gov It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. The use of fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing in flow reactors is particularly well-suited for handling corrosive fluorinating agents. nih.govnih.gov

Automated synthesis platforms, on the other hand, enable the rapid parallel synthesis of large numbers of compounds. nih.govmdpi.com These systems can be programmed to perform a series of reactions, purifications, and analyses, significantly reducing the manual labor involved in generating compound libraries.

| Technology | Key Advantages for Fluorinated Pyrimidine Synthesis |

| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., fluorination), precise control over reaction conditions, improved scalability and reproducibility. mdpi.comnih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid exploration of structure-activity relationships, reduced manual intervention. nih.govmdpi.com |

The combination of these technologies could enable the on-demand synthesis of a diverse range of derivatives of this compound, greatly accelerating the discovery of new bioactive molecules.

Advanced Computational Design for Rational Pyrimidine Derivative Discovery

The traditional approach to drug discovery often involves the synthesis and screening of large numbers of compounds, which can be a lengthy and expensive process. Advanced computational methods are poised to revolutionize this paradigm by enabling the rational design of new molecules with desired properties.

For fluorinated pyrimidines, computational tools can be used to predict how different substituents on the pyrimidine ring will affect the molecule's shape, electronic properties, and interactions with biological targets. nih.govremedypublications.commdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govmdpi.comremedypublications.commdpi.com It can be used to screen virtual libraries of pyrimidine derivatives and prioritize those that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized pyrimidine derivatives.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov This allows for the early identification of candidates that are likely to have poor pharmacokinetic profiles, saving time and resources.

By integrating these computational approaches into the discovery pipeline, researchers can focus their synthetic efforts on the most promising candidates, leading to a more efficient and cost-effective process for developing new drugs and materials based on the this compound scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.